molecular formula C11H13NO B15320669 2-(2-Ethoxyphenyl)propanenitrile

2-(2-Ethoxyphenyl)propanenitrile

Cat. No.: B15320669
M. Wt: 175.23 g/mol
InChI Key: BTQUJUINBDGLMD-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)propanenitrile is an organic compound with the molecular formula C11H13NO It is a nitrile derivative characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-(2-Ethoxyphenyl)propanenitrile typically involves large-scale application of the above synthetic routes, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)propanenitrile involves its interaction with various molecular targets depending on the context of its use. For instance, in reduction reactions, the nitrile group is reduced to an amine through the transfer of hydride ions from the reducing agent . The specific pathways and targets can vary based on the reaction conditions and the presence of other functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethoxyphenyl)propanenitrile is unique due to its specific combination of an ethoxy group and a nitrile group attached to a phenyl ring. This structural arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(2-ethoxyphenyl)propanenitrile

InChI

InChI=1S/C11H13NO/c1-3-13-11-7-5-4-6-10(11)9(2)8-12/h4-7,9H,3H2,1-2H3

InChI Key

BTQUJUINBDGLMD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C)C#N

Origin of Product

United States

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